molecular formula C7H14Cl2N4 B2400504 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2172052-72-9

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2400504
CAS No.: 2172052-72-9
M. Wt: 225.12
InChI Key: JZMASEMPQILDBS-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride ( 2172052-72-9) is a chemical compound supplied for research and development purposes. It is the dihydrochloride salt form of the free base 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS 1566055-16-0) . The compound features a 1,2,3-triazole ring substituted with a cyclopropyl group and an ethanamine sidechain, a structure often utilized as a building block in medicinal chemistry and drug discovery . The salt form generally offers improved solubility and stability for experimental handling. The molecular formula of the compound is C 7 H 14 Cl 2 N 4 and it has a molecular weight of 225.12 g/mol . While specific research applications and mechanistic studies for this exact compound are not detailed in the available literature, its core structure suggests potential utility as a synthetic intermediate. Researchers may employ it in the design and synthesis of novel molecules for various biochemical investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-7(9-10-11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMASEMPQILDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

    Reagents: Cyclopropyl azide and propargylamine

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid at room temperature

    Reduction: NaBH4 in methanol at 0°C

    Substitution: Alkyl halides in the presence of a base such as triethylamine (TEA) at room temperature

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxide derivatives

    Reduction: Formation of reduced triazole derivatives

    Substitution: Formation of N-alkylated or N-acylated triazole derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride exhibit potential as anticancer agents. In particular, compounds that incorporate this triazole moiety have been investigated for their ability to inhibit specific cancer cell lines. For example:

  • Case Study : A study demonstrated that triazole derivatives showed significant cytotoxic effects against prostate cancer cells, suggesting that modifications to the triazole structure could enhance their efficacy as anticancer drugs .

Acetylcholinesterase Inhibition

Another promising application of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment.

  • Research Findings : Compounds similar to this compound have been shown to possess inhibitory activity against acetylcholinesterase. This suggests that further exploration of this compound could lead to the development of new therapeutic agents for neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that involve cyclization reactions and functional group transformations. Its synthetic versatility makes it a valuable intermediate in the development of novel pharmaceuticals.

Synthetic Pathway Example

A common synthetic route involves:

  • Formation of Triazole : Utilizing azide and alkyne coupling reactions.
  • Substitution Reactions : Modifying the amine group to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Dihydrochloride

  • Structure : Features a steroidal estradiol group attached to a triazole ring and a propane-1,3-diamine chain.
  • Synthesis : Synthesized via CuAAC between 17α-ethynylestradiol and an azide-containing precursor, followed by HCl deprotection (95% yield) .
  • Properties : Higher molecular weight (489.46 g/mol ) due to the estradiol moiety, contributing to lipophilicity and steroid receptor affinity.
  • Application : Designed for targeted drug delivery in hormone-related therapies .

Comparison :

  • The ethylamine chain (vs. propane-1,3-diamine) shortens the linker, which may alter binding kinetics in biological systems.

Agrochemical Triazoles

Etaconazole and Propiconazole

  • Structures : Contain dichlorophenyl and dioxolane substituents (etaconazole: ethyl group; propiconazole: propyl group) .
  • Properties : High lipophilicity (logP > 3) due to aromatic and alkyl groups, enabling fungal membrane penetration.
  • Applications : Broad-spectrum fungicides .

Comparison :

  • The target compound’s cyclopropyl group is less lipophilic than dichlorophenyl/dioxolane moieties, favoring solubility over membrane penetration.

Dihydrochloride Salts of Amines

Generic Aliphatic Amine Dihydrochlorides

  • Examples : Simple amines (e.g., ethylenediamine dihydrochloride).
  • Properties : High solubility in polar solvents due to ionic character; pH-dependent stability.

Comparison :

  • The triazole ring introduces π-π stacking and hydrogen-bonding capabilities, enhancing target-specific interactions compared to non-heterocyclic salts.

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) Application
Target Compound C₅H₁₁Cl₂N₄ 214.08 Cyclopropyl, triazole High Medicinal chemistry
Estradiol-Triazole Derivative C₂₃H₃₄Cl₂N₄O₂ 489.46 Estradiol, triazole Moderate Drug delivery
Etaconazole C₁₄H₁₅Cl₂N₃O₂ 328.19 Dichlorophenyl, dioxolane Low Fungicide
Ethylenediamine Dihydrochloride C₂H₁₀Cl₂N₂ 133.02 Ethylenediamine Very High Industrial reagent

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis mirrors high-yield CuAAC protocols (≥95% yields) used for analogous triazoles, ensuring scalability .
  • Structural Advantages : The compact cyclopropyl group balances steric effects and solubility, distinguishing it from bulky estradiol derivatives or lipophilic agrochemicals.
  • Salt Form : The dihydrochloride formulation improves crystallinity and stability, critical for storage and handling in research settings .

Biological Activity

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a synthetic compound derived from the triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the cyclopropyl group and the triazole ring, contribute to its diverse biological effects.

Synthesis and Structural Information

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC) and can be conducted under mild conditions using solvents like water or ethanol at room temperature .

Structural Formula:

  • Molecular Formula: C7H12N4
  • SMILES: C1CC1C2=CN(N=N2)CCN
  • InChI Key: GFUMZGPBCAJZHH-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which regulates hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can influence gene expression related to angiogenesis and cellular metabolism .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine shows efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. The structure activity relationship (SAR) analysis indicates that the presence of the triazole ring is crucial for enhancing cytotoxic effects against tumor cells .

Cytokine Modulation

In immunological studies, this compound influences cytokine release in peripheral blood mononuclear cells. It has been found to affect levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in modulating immune responses .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM; showed selective cytotoxicity compared to normal cells.
Cytokine Release Reduced TNF-α and IL-6 levels by approximately 40% in stimulated PBMC cultures at concentrations of 10 µM.

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